5-(Benzyloxy)-2-methyl-1,3-benzothiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-methyl-1,3-benzothiazol-6-amine is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-methyl-1,3-benzothiazol-6-amine typically involves the condensation of 2-methyl-1,3-benzothiazole with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-methyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
5-(Benzyloxy)-2-methyl-1,3-benzothiazol-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-methyl-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosinase activity, which is crucial in melanin synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 5-(Benzyloxy)-2-(2-hydroxyphenyl)imino)methyl)phenol
- 6-(4-(Benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol .
Uniqueness
5-(Benzyloxy)-2-methyl-1,3-benzothiazol-6-amine is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N2OS |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-methyl-5-phenylmethoxy-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C15H14N2OS/c1-10-17-13-8-14(12(16)7-15(13)19-10)18-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3 |
InChI Key |
BNQRYVVYEHWYNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C(=C2)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.